5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one

Glucocorticoid Receptor Nuclear Receptor Pharmacology Selectivity Profiling

This oxindole derivative features a unique 5-chloro/3-methylthio pattern critical for target recognition. With a potent glucocorticoid receptor IC50 of 10 nM and consistent IMPDH2 inhibition (Ki ~430 nM), it's a superior choice for selective GR modulator development and enzymology controls. Its established role as a key intermediate in nepafenac synthesis ensures reliable performance in multi-step sequences. Source with confidence for reproducible SAR studies and analytical method validation.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
CAS No. 61394-53-4
Cat. No. B3354947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one
CAS61394-53-4
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCSC1C2=C(C=CC(=C2)Cl)NC1=O
InChIInChI=1S/C9H8ClNOS/c1-13-8-6-4-5(10)2-3-7(6)11-9(8)12/h2-4,8H,1H3,(H,11,12)
InChIKeyTWWINSCIZJKYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one (CAS 61394-53-4): Core Properties and Procurement-Relevant Characterization


5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one (CAS 61394-53-4) is a synthetic oxindole derivative belonging to the 3-(methylthio)oxindole subclass . The compound is characterized by the presence of a chlorine substituent at the 5-position and a methylsulfanyl group at the 3-position of the indolin-2-one core. Physicochemical data indicate a molecular weight of 213.68 g/mol, a boiling point of 374.1 °C at 760 mmHg, a calculated density of 1.41 g/cm³, and a flash point of 180 °C [1]. The compound is commercially supplied primarily as a research chemical and synthetic intermediate, with typical purity specifications of 97% . Its primary utility lies in serving as a versatile building block for the synthesis of more complex oxindole-based pharmacophores and as a reference standard in bioactivity screening programs .

Why 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one (CAS 61394-53-4) Cannot Be Casually Substituted with Generic Indolin-2-one Analogs


The unique combination of a 5-chloro substituent and a 3-methylsulfanyl group on the indolin-2-one scaffold of CAS 61394-53-4 imparts physicochemical properties and biological interaction profiles that are not conserved across structurally similar analogs [1]. The 5-chloro atom significantly influences electron density distribution and hydrogen-bonding capacity, while the 3-methylsulfanyl moiety provides a specific steric and electronic environment critical for target recognition . Consequently, substitution with generic oxindoles (e.g., unsubstituted oxindole, 5-chlorooxindole lacking the 3-methylthio group, or 3-methylthiooxindole lacking the 5-chloro group) can lead to divergent synthetic outcomes in downstream reactions and to marked differences in biochemical assay performance [2]. The quantitative evidence presented in Section 3 confirms that this specific substitution pattern results in measurable differences in receptor binding affinity (IC₅₀ values) and enzyme inhibition constants (Kᵢ), justifying the need for compound-specific sourcing and rigorous batch-to-batch verification in research and industrial applications.

Quantitative Differentiation Evidence for 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one (CAS 61394-53-4) Relative to Comparators


Potent Nanomolar Glucocorticoid Receptor Antagonism: 106-Fold Selectivity Over Androgen Receptor in CV-1 Cell Assays

In head-to-head functional assays using CV-1 cells expressing recombinant human receptors, CAS 61394-53-4 exhibited a 106-fold difference in inhibitory potency between the glucocorticoid receptor (GR) and the androgen receptor (AR), with an IC₅₀ of 10 nM against GR compared to 1062 nM against AR [1]. This represents a high degree of intra-family selectivity within the nuclear receptor superfamily, a feature that distinguishes this compound from many pan-active oxindole derivatives. The data provide a quantifiable benchmark for GR-targeted probe development.

Glucocorticoid Receptor Nuclear Receptor Pharmacology Selectivity Profiling

Moderate Inhibition of Human Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) with Consistent Ki Values Across Substrates

Evaluation of CAS 61394-53-4 against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis, revealed consistent inhibition constants (Kᵢ) of 430 nM and 440 nM when measured against the substrates nicotinamide adenine dinucleotide (NAD) and inosine 5'-monophosphate (IMP), respectively [1]. This consistency across two distinct substrate-binding modalities suggests a defined mode of enzyme interaction that is not universally observed among structurally related 3-substituted oxindoles, which can display substrate-dependent variability.

IMPDH Inhibition Enzymology Nucleotide Metabolism

Synthetic Utility as a Gassman-Derived 3-(Methylthio)oxindole Intermediate with Established Process Chemistry

CAS 61394-53-4 is synthesized via the Gassman oxindole synthesis, a well-established method that employs substituted anilines and 2-(methylthio)acetamide under mild reaction conditions using N-chlorophthalimide as a chlorinating agent . This synthetic route is specifically optimized for generating 3-(methylthio)oxindoles bearing 5-chloro substitution. In contrast, generic oxindole syntheses often require harsher conditions or different precursors, which can lead to lower yields or side products when attempting to install the 5-chloro-3-methylthio substitution pattern. The compound serves as a direct precursor to more complex molecules, such as the ophthalmic drug nepafenac .

Synthetic Methodology Oxindole Chemistry Process Development

Physicochemical Profile Distinguishes This Compound from Non-Halogenated and 5-Substituted Analogs

Quantitative physicochemical measurements for CAS 61394-53-4 include a boiling point of 374.1 °C at 760 mmHg, a density of 1.41 g/cm³, and a vapor pressure of 8.58 × 10⁻⁶ mmHg at 25 °C [1]. These values represent a measurable departure from non-halogenated 3-methylsulfanylindolin-2-ones (e.g., 3-methylthiooxindole, which has a lower boiling point due to the absence of the polarizable chlorine atom) and from 5-substituted analogs with different halogens (e.g., 5-fluoro-3-methylthiooxindole, which exhibits lower density and altered volatility). Such differences directly impact handling, storage requirements, and formulation behavior in research applications.

Physicochemical Properties Chemical Stability Formulation Science

Optimal Application Scenarios for 5-Chloro-3-methylsulfanyl-1,3-dihydroindol-2-one (CAS 61394-53-4) Based on Quantitative Differentiation


Development of Glucocorticoid Receptor-Selective Chemical Probes and Assay Standards

Given its potent IC₅₀ of 10 nM against the human glucocorticoid receptor and a 106-fold selectivity window over the androgen receptor, CAS 61394-53-4 serves as an optimal starting point for medicinal chemistry campaigns aimed at developing selective glucocorticoid receptor modulators [1]. The compound can be used as a reference ligand in high-throughput screening assays to validate assay sensitivity and to benchmark the selectivity profiles of novel synthetic candidates. Its established bioactivity data provide a reliable foundation for structure-activity relationship (SAR) studies focused on optimizing GR selectivity while minimizing off-target nuclear receptor engagement.

Enzymology Studies Targeting Human IMPDH2 and Nucleotide Metabolism Pathways

The reproducible Kᵢ values (430 nM for NAD substrate; 440 nM for IMP substrate) against human IMPDH2 position CAS 61394-53-4 as a valuable tool compound for enzymology investigations [1]. Researchers studying the kinetic mechanisms of IMPDH2 or screening for novel inhibitors can utilize this compound as a well-characterized control. Its consistent inhibition across substrate types facilitates the development of robust enzymatic assays and provides a benchmark for evaluating the potency and mechanism of action of new IMPDH2-targeting entities in both academic and industrial settings.

Synthesis of Advanced Oxindole-Based Pharmacophores and Drug Intermediates

CAS 61394-53-4 is a key intermediate in the synthesis of more complex oxindole derivatives, including the ophthalmic drug nepafenac [1]. Its preparation via the established Gassman oxindole synthesis ensures reliable access to high-purity material suitable for multi-step synthetic sequences. Chemical process development laboratories can leverage this compound as a validated building block for constructing libraries of 3-substituted oxindoles with defined substitution patterns, thereby accelerating the discovery and optimization of new therapeutic agents within the kinase inhibitor and nuclear receptor modulator spaces.

Physicochemical Reference Standard for Analytical Method Development

The well-defined physicochemical properties of CAS 61394-53-4, including a boiling point of 374.1 °C, density of 1.41 g/cm³, and vapor pressure of 8.58 × 10⁻⁶ mmHg, make it a suitable reference standard for developing and validating analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) [1]. Quality control laboratories can employ this compound to calibrate instruments, verify retention times, and assess method sensitivity when analyzing structurally related oxindole derivatives or when monitoring reaction progress in synthetic chemistry workflows.

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